molecular formula C15H13N3O B14052784 6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B14052784
M. Wt: 251.28 g/mol
InChI Key: RCYFKRZXDDAAKG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carboxamide,6-methyl-n-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-2-carboxamide,6-methyl-n-phenyl- typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include using solid support catalysts such as Al2O3 and TiCl4 .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-2-carboxamide,6-methyl-n-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyridine-2-carboxamide,6-methyl-n-phenyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridine-2-carboxamide,6-methyl-n-phenyl- stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent for multiple diseases. Its unique structural features allow for diverse chemical modifications, making it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H13N3O/c1-11-7-8-14-17-13(10-18(14)9-11)15(19)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)

InChI Key

RCYFKRZXDDAAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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